- Improved process for the industrial manufacture of atenolol, India, , ,
Cas no 93379-54-5 ((S)-Atenolol)
(S)-Atenolol structure
Product Name:(S)-Atenolol
Numéro CAS:93379-54-5
Le MF:C14H22N2O3
Mégawatts:266.336083889008
CID:805064
PubChem ID:175540
Update Time:2025-10-29
(S)-Atenolol Propriétés chimiques et physiques
Nom et identifiant
-
- Esatenolol
- (S)-Atenolol
- (S)-(-)-Atenolol
- S-ATENOLOL
- 4-[(2S)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide (ACI)
- Benzeneacetamide, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, (S)- (ZCI)
- (-)-Atenolol
- (S)-2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide
- 2-[4-[(2S)-2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
- S-(-)-Atenolol
- ESATENOLOL [MART.]
- ESATENOLOL [JAN]
- Prestwick3_000953
- DTXSID10239405
- HMS3260O14
- NCGC00015007-05
- 4-((2S)-2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)BENZENEACETAMIDE
- CHEBI:31556
- Prestwick2_000536
- 93379-54-5
- 2-[4-({(2S)2-hydroxy-3-[(propan-2-yl)amino]propyl}oxy)phenyl]acetamide
- Esatenolol [INN]
- GS-0672
- NCGC00015007-04
- ESATENOLOL [WHO-DD]
- Tocris-0393
- NCGC00024566-01
- MFCD00074918
- AB00513856
- BENZENEACETAMIDE, 4-((2S)-2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)-
- (S)-(-)-Atenolol, powder
- GEO-02804
- SR-01000597666
- HMS3675I05
- NCGC00016880-04
- NCGC00016880-03
- HMS2235B16
- S(-)-Atenolol
- CHEMBL343633
- NCGC00015007-03
- (S)-4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzeneacetamide
- EN300-18539569
- HMS2097P08
- Tocris-0387
- CCG-204251
- A-143
- BPBio1_001042
- DPF757BOSR
- HMS3266K19
- NCGC00015007-02
- S-(-)-4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetamide
- NCGC00016880-07
- NCGC00260841-01
- MLS002153864
- NCGC00093636-02
- CAS-56715-13-0
- NCGC00024570-04
- NCGC00093636-01
- Lopac-A-143
- EU-0100156
- Q24255323
- SCHEMBL4363
- CAS-93379-54-5
- AKOS015894675
- NCGC00016880-02
- Benzeneacetamide, 4-[(2S)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
- BSPBio_000946
- Atenolol, (s)-
- Tox21_500156
- NCGC00024570-02
- NCGC00016880-06
- SR-01000597666-1
- 2-(p-((2S)-2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide
- Prestwick0_000536
- NCGC00016880-01
- (S)-()-Atenolol
- Benzeneacetamide, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, (S)-
- NCGC00093636-03
- (S)-(-)-4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide
- Lopac-A-7655
- Prestwick1_000536
- NS00099224
- NCGC00024570-01
- Lopac-A-142
- NCGC00015007-12
- NCGC00024570-03
- W-200527
- D01471
- LP00156
- SPBio_002472
- NCGC00016880-05
- NCGC00016880-13
- HMS3411I05
- Atenolol, (-)-
- UNII-DPF757BOSR
- HMS3714P08
- atenolol-(-)
- Lopac0_000156
- BRD-K44993696-001-03-2
- SR-01000597666-3
- BRD-K44993696-001-05-7
- 2-{4-[(2S)-2-hydroxy-3-[(propan-2-yl)amino]propoxy]phenyl}acetamide
- (-)-4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide
- Esatenolol (JAN/INN)
- (S)(-)-atenolol
- BRD-K44993696-001-12-3
- (S)-(-)-Atenolol, 99%
- SMR000326748
- NCGC00015007-01
- DB13443
- SDCCGSBI-0050144.P002
-
- Piscine à noyau: 1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m0/s1
- La clé Inchi: METKIMKYRPQLGS-LBPRGKRZSA-N
- Sourire: O(C1C=CC(CC(=O)N)=CC=1)C[C@@H](O)CNC(C)C
Propriétés calculées
- Qualité précise: 266.16304257g/mol
- Masse isotopique unique: 266.16304257g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 19
- Nombre de liaisons rotatives: 8
- Complexité: 263
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: 3
- Le xlogp3: Rien du tout
- Surface topologique des pôles: 84.6Ų
Propriétés expérimentales
- Couleur / forme: Solide rose clair
- Point de fusion: 148-152 °C(lit.)
- Solubilité: 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin: >6 mg/mL
- Solubilité: Soluble dans l'eau
(S)-Atenolol PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04198-100mg |
(S)-(-)-Atenolol |
93379-54-5 | 100mg |
¥9078.0 | 2021-09-03 | ||
| TRC | A790085-2mg |
(S)-Atenolol |
93379-54-5 | 2mg |
$ 81.00 | 2023-04-19 | ||
| TRC | A790085-5mg |
(S)-Atenolol |
93379-54-5 | 5mg |
$ 92.00 | 2023-04-19 | ||
| TRC | A790085-10mg |
(S)-Atenolol |
93379-54-5 | 10mg |
$ 111.00 | 2023-04-19 | ||
| TRC | A790085-50mg |
(S)-Atenolol |
93379-54-5 | 50mg |
$ 135.00 | 2023-04-19 | ||
| TRC | A790085-250mg |
(S)-Atenolol |
93379-54-5 | 250mg |
$ 219.00 | 2023-04-19 | ||
| TRC | A790085-2.5g |
(S)-Atenolol |
93379-54-5 | 2.5g |
$ 1476.00 | 2023-04-19 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A275195-10mg |
(S)-Atenolol |
93379-54-5 | ≥98% | 10mg |
¥526.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A275195-50mg |
(S)-Atenolol |
93379-54-5 | ≥98% | 50mg |
¥1978.90 | 2023-09-04 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-203687-10mg |
S-(−)-Atenolol, |
93379-54-5 | 10mg |
¥677.00 | 2023-09-05 |
(S)-Atenolol Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 24 h, 45 - 50 psi, 35 - 38 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Solvents: Methanol ; 23 °C
1.2 Reagents: Ammonia ; 23 °C
1.3 Catalysts: Calcium hydride ; 30 h, 23 °C
1.4 Reagents: Ammonium carbonate Solvents: Water ; 1 h, 23 °C
1.2 Reagents: Ammonia ; 23 °C
1.3 Catalysts: Calcium hydride ; 30 h, 23 °C
1.4 Reagents: Ammonium carbonate Solvents: Water ; 1 h, 23 °C
Référence
- Process for the preparation of pure (S)-enantiomer of atenolol, Croatia, , ,
Méthode de production 3
Conditions de réaction
1.1 Solvents: Water ; 12 h, 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 11
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 11
Référence
- Lipase-catalyzed green synthesis of enantiopure atenolol, RSC Advances, 2015, 5(21), 15850-15860
Méthode de production 4
Conditions de réaction
1.1 Solvents: Water ; rt → 10 °C; 3 h, 10 - 15 °C; 10 h
Référence
- Process for producing (S)-atenolol of high optical purity from (R)-epichlorohydrin, 4-hydroxyphenylacetamide, and isopropylamine., United States, , ,
Méthode de production 5
Conditions de réaction
1.1 Solvents: Water ; 30 min, rt
1.2 20 - 60 °C; 12 - 24 h
1.2 20 - 60 °C; 12 - 24 h
Référence
- Method for preparing (S)-atenolol, Korea, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium carbonate , Cesium fluoride Solvents: Dimethylformamide
1.2 -
1.3 -
1.4 Solvents: Water
1.5 Solvents: Ethyl acetate
1.2 -
1.3 -
1.4 Solvents: Water
1.5 Solvents: Ethyl acetate
Référence
- CsF in organic synthesis. Regioselective nucleophilic reactions of phenols with oxiranes leading to enantiopure β-blockers, Tetrahedron, 1999, 55(50), 14381-14390
Méthode de production 7
Conditions de réaction
1.1 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; rt
Référence
- Synthesis and application of bimetallic chiral [Co(salen)]-type complexes: a new catalytic approach to synthesis of optically pure β-blockers via kinetic resolution of epichlorohydrin, Applied Organometallic Chemistry, 2008, 22(10), 583-591
Méthode de production 8
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; 2 h, 10 - 15 °C
Référence
- Resolution of racemic atenolol using (2S,3S)-O,O-di-p-toluoyl tartrate and (2R,3R)-O,O-di-p-toluoyl tartrate to form diastereomeric salts of atenolol followed by fractional crystallization and neutralization of the separated atenolol diastereomeric salts and base neutralization, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, 700 kPa, 50 °C
1.2 Reagents: Ammonia Solvents: Methanol ; 0 - 20 °C
1.3 Reagents: Calcium hydride ; 24 h, rt
1.4 Reagents: Water ; 1 h, rt
1.2 Reagents: Ammonia Solvents: Methanol ; 0 - 20 °C
1.3 Reagents: Calcium hydride ; 24 h, rt
1.4 Reagents: Water ; 1 h, rt
Référence
- Use of enantioselective liquid chromatography for preparation of pure atenolol enantiomers, Journal of Separation Science, 2005, 28(3), 251-256
Méthode de production 10
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 24 h, 310 - 345 kPa, 35 - 38 °C
Référence
- Improved method for synthesis of beta-blocker atenolol of high purity on an industrial scale, Russian Federation, , ,
Méthode de production 11
Conditions de réaction
1.1 Solvents: Isopropanol ; rt → 38 °C; 7 h, 38 °C
Référence
- Method for preparation of (S)-Atenolol, China, , ,
Méthode de production 12
Conditions de réaction
1.1 Solvents: Methanol
Référence
- Preparation of optically active atenolol and its intermediates, Japan, , ,
Méthode de production 13
Conditions de réaction
1.1 Solvents: Methanol
Référence
- Manufacture of optically active atenolol and its intermediates, Japan, , ,
Méthode de production 14
Conditions de réaction
1.1 Solvents: Methanol
Référence
- Process for producing optically active atenolol and intermediate thereof, European Patent Organization, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Sodium methoxide , Ammonia Solvents: Methanol ; 20 °C; 24 h, 20 °C
Référence
- Method for preparation of enantiomerically pure (S)-(-)-atenolol and (R)-(+)-atenolol using preparative chromatography on chiral stationary phase of racemic 1-(N-benzyl-N-isopropyl)amino-3-[p-(methoxycarbonylmethylphenoxy)]-2-propanol as key step, Croatia, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; rt
Référence
- Asymmetric ring opening of epoxides catalyzed by novel heterobimetallic Schiff-bases containing transition metal salts, Bulletin of the Korean Chemical Society, 2008, 29(2), 313-318
Méthode de production 17
Conditions de réaction
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ; 0 - 5 °C; 1 d, rt
Référence
- An efficient asymmetric synthesis of (S)-atenolol using hydrolytic kinetic resolution, Bioorganic & Medicinal Chemistry, 2005, 13(3), 627-630
Méthode de production 18
Conditions de réaction
1.1 Reagents: Ammonium hydroxide
Référence
- Lipase catalysis in organic solvents. Application to the synthesis of (R)- and (S)-atenolol, Journal of Organic Chemistry, 1992, 57(22), 6003-5
Méthode de production 19
Conditions de réaction
1.1 Reagents: Ammonium hydroxide Solvents: Methanol
Référence
- Fabrication of SiO2, Al2O3, and TiO2 Microcapsules with Hollow Core and Mesoporous Shell Structure, Journal of Physical Chemistry C, 2009, 113(19), 8313-8319
Méthode de production 20
Conditions de réaction
1.1 Reagents: Ammonium hydroxide Solvents: Methanol , Water
Référence
- Enantioselective synthesis of β-blockers via hydrolytic kinetic resolution of terminal oxiranes by using bimetallic chiral [{2,2'-[cyclohexane-1,2-diylbis(nitrilomethylidyne)]bis[phenolato]}(2-)]cobalt ([Co(salen)])-type complexes, Helvetica Chimica Acta, 2008, 91(2), 317-332
(S)-Atenolol Raw materials
- 2-(4-((2S)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide
- 2-(4-((2R)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide
- propan-2-amine
- (S)-(+)-Glycidyl-4-nitrobenzenesulfonate
- Benzeneacetic acid, 4-[(2S)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, butyl ester
- 4-Hydroxyphenylacetamide
- (S)-Atenolol
- 4-(2S)-2-Oxiranylmethoxybenzeneacetamide
- Benzeneacetic acid, 4-[(2S)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, methyl ester
- (R)-2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide
- (+)-O,O’-Di-p-toluoyl-D-tartaric Acid
(S)-Atenolol Preparation Products
(S)-Atenolol Littérature connexe
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
93379-54-5 ((S)-Atenolol) Produits connexes
- 81024-42-2((S)-Metoprolol)
- 56715-13-0((R)-(+)-Atenolol)
- 98418-47-4(Metoprolol succinate)
- 56392-17-7(Metoprolol Tartrate (mixture of isomers))
- 37350-58-6(Metoprolol)
- 56392-14-4(Metoprolol Acid)
- 87619-83-8(4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F))
- 81024-43-3((R)-Metoprolol)
- 51384-51-1(Metoprolol)
- 29122-68-7(Atenolol)
Fournisseurs recommandés
Shandong Jing Kun Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot
Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Jiangsu Kolod Food Ingredients Co.,ltd
Membre gold
Fournisseur de Chine
Lot
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif